molecular formula C19H18O3 B12627855 1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene CAS No. 920981-22-2

1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene

Cat. No.: B12627855
CAS No.: 920981-22-2
M. Wt: 294.3 g/mol
InChI Key: ULKINNHFNOPSHC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a naphthalene ring substituted with a 2,6-dimethoxyphenyl group and an additional methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethoxyphenyl)-2-methoxynaphthalene is unique due to the combination of the naphthalene ring and the 2,6-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

920981-22-2

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-2-methoxynaphthalene

InChI

InChI=1S/C19H18O3/c1-20-15-9-6-10-16(21-2)19(15)18-14-8-5-4-7-13(14)11-12-17(18)22-3/h4-12H,1-3H3

InChI Key

ULKINNHFNOPSHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

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